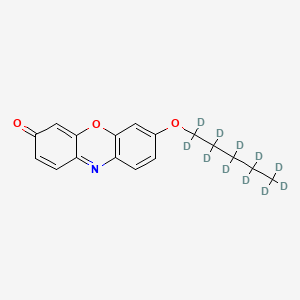
Loperamide-d6 N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Loperamide-d6 N-Oxide is a deuterated derivative of Loperamide, a well-known antidiarrheal agent. The compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The molecular formula of this compound is C29H27D6ClN2O3, and it has a molecular weight of 499.07 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Loperamide-d6 N-Oxide involves the selective oxidation of Loperamide. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to achieve the desired N-oxide form . The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Loperamide-d6 N-Oxide undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using strong oxidizing agents.
Reduction: Reduction back to Loperamide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, methanol.
Major Products Formed
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Regeneration of Loperamide.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Loperamide-d6 N-Oxide is widely used in scientific research due to its unique properties. Some of its applications include:
Mecanismo De Acción
Loperamide-d6 N-Oxide exerts its effects by acting on the mu-opioid receptors in the gastrointestinal tract. The binding of the compound to these receptors leads to the inhibition of enteric nerve activity, resulting in reduced intestinal motility and increased absorption of fluids and electrolytes . This mechanism is similar to that of Loperamide, but the deuterated form allows for more precise studies in pharmacokinetics and drug metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Loperamide N-Oxide: A non-deuterated form with similar pharmacological properties.
Loperamide Hydrochloride: The hydrochloride salt form of Loperamide, commonly used as an antidiarrheal agent.
Loperamide Oxide Monohydrate: A hydrated form of Loperamide oxide with distinct physical properties.
Uniqueness
Loperamide-d6 N-Oxide is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more accurate tracing in metabolic studies. This makes it a valuable tool in research settings where precise measurements of drug interactions and metabolic pathways are required .
Propiedades
Número CAS |
1329835-39-3 |
|---|---|
Fórmula molecular |
C29H33ClN2O3 |
Peso molecular |
499.081 |
Nombre IUPAC |
4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-2,2-diphenyl-N,N-bis(trideuteriomethyl)butanamide |
InChI |
InChI=1S/C29H33ClN2O3/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32(35)20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3/i1D3,2D3 |
Clave InChI |
KXVSBTJVTUVNPM-WFGJKAKNSA-N |
SMILES |
CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
Sinónimos |
trans-4-(4-Chlorophenyl)-4-hydroxy-N,N-(dimethyl-d6)-α,α-diphenyl-1-piperidinebutanamide 1-Oxide; Arestal-d6; Loperamide-d6 Oxide; R 58425-d6; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid;trihydrochloride](/img/structure/B588792.png)





![Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI)](/img/structure/B588809.png)


